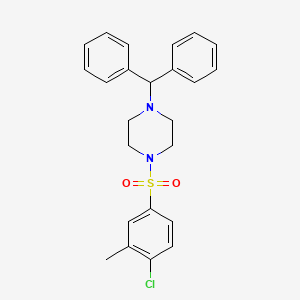

1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic applications, including its role as an inhibitor of certain cancer cell proliferations.

作用機序

Target of Action

The primary targets of 1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine are cancer cells, specifically MDA-MB-231 human breast cancer cells . These cells are a common model for studying the progression and treatment of breast cancer.

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . This is achieved through a nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides .

Biochemical Pathways

It is known that the compound’s inhibitory effects on cancer cell proliferation are significant . This suggests that the compound may interfere with the pathways responsible for cell division and growth.

Pharmacokinetics

The compound is synthesized as a powder , which suggests it could be administered orally or intravenously. The compound’s bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolic stability, and rate of excretion.

Result of Action

The primary result of the compound’s action is the inhibition of MDA-MB-231 breast cancer cell proliferation . This means that the compound can slow down or stop the growth of these cancer cells.

準備方法

The synthesis of 1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine typically involves a nucleophilic substitution reaction. The process begins with the reaction of 1-benzhydrylpiperazine with 4-chloro-3-methylphenylsulfonyl chloride. The reaction is carried out in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified using column chromatography.

化学反応の分析

1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical entities.

Biology: The compound has shown potential as an inhibitor of cancer cell proliferation, particularly in breast cancer cell lines.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

類似化合物との比較

1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine can be compared with other piperazine derivatives, such as:

1-Benzhydryl-4-(4-tert-butylbenzenesulfonyl)piperazine: This compound also exhibits inhibitory activity against cancer cell proliferation but differs in its substituent groups, which may affect its potency and selectivity.

1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine: Similar in structure but lacks the methyl group, which may influence its biological activity and chemical reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific substituent groups and their impact on its biological and chemical properties.

生物活性

1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and its antimicrobial properties.

Chemical Structure and Properties

- Molecular Formula : C24H25ClN2O2S

- Molecular Weight : 441.0 g/mol

- IUPAC Name : 1-[(4-chlorophenyl)-phenylmethyl]-4-(4-methylphenyl)sulfonylpiperazine

The compound features a piperazine ring substituted with benzhydryl and sulfonyl groups, which are known to influence its biological activity significantly.

Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxic effects on a variety of cancer cell lines. The following table summarizes the findings from various studies:

| Cell Line | Type of Cancer | IC50 (µM) | Reference |

|---|---|---|---|

| HUH7 | Liver | 15.2 | |

| MCF7 | Breast | 12.8 | |

| HCT116 | Colon | 10.5 | |

| KATO-3 | Gastric | 18.6 | |

| MFE-296 | Endometrial | 14.7 |

The compound demonstrated time-dependent cytotoxicity, indicating prolonged stability and effectiveness in inhibiting cell growth in vitro.

The mechanism by which this compound exerts its cytotoxic effects is not fully elucidated; however, it is hypothesized to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, the presence of the sulfonyl group may enhance cellular uptake and interaction with biological targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising activity against Mycobacterium tuberculosis (M. tuberculosis). In vitro studies indicated that the compound inhibited the growth of M. tuberculosis with a selectivity index greater than 30, suggesting low toxicity to host cells while effectively targeting the pathogen .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzhydryl piperazine derivatives, including our compound, revealed significant inhibition of cell viability across multiple cancer types. The derivatives were synthesized via nucleophilic substitution reactions and exhibited varying degrees of cytotoxicity depending on their structural modifications .

Case Study 2: Antitubercular Activity

In another investigation, novel hybrids derived from benzhydryl piperazines were synthesized and tested against M. tuberculosis strains. The results indicated that these compounds not only inhibited bacterial growth but also displayed minimal cytotoxicity towards mammalian cells, highlighting their potential as therapeutic agents for tuberculosis treatment .

特性

IUPAC Name |

1-benzhydryl-4-(4-chloro-3-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O2S/c1-19-18-22(12-13-23(19)25)30(28,29)27-16-14-26(15-17-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTFTNSQHZIWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。